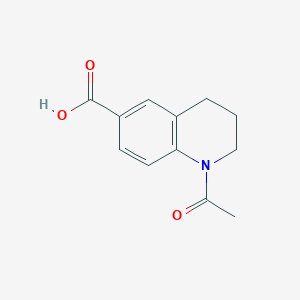

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a tetrahydroquinoline derivative featuring an acetyl group at the 1-position and a carboxylic acid moiety at the 6-position. The acetyl group may influence metabolic stability and binding affinity, while the carboxylic acid enhances solubility and enables salt formation.

Properties

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)13-6-2-3-9-7-10(12(15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNHOVXBDRYDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51552-85-3 | |

| Record name | 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,2,3,4-tetrahydroquinoline, the acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The carboxylation at the sixth position can be introduced via a Friedel-Crafts acylation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

ATQCA belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their pharmacological properties. The structural features of ATQCA contribute to its biological activities, making it a candidate for various therapeutic uses.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit a range of antimicrobial activities. ATQCA has shown effectiveness against both bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have reported that ATQCA derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

- Antifungal Properties : The compound has demonstrated antifungal activity against common pathogens such as Candida species, suggesting its utility in treating fungal infections .

Anticancer Potential

Tetrahydroquinoline compounds have been linked to anticancer properties. ATQCA has been investigated for its ability to induce apoptosis in cancer cells:

- Mechanism of Action : Research indicates that ATQCA may inhibit cell proliferation and induce cell cycle arrest in cancer cell lines through modulation of various signaling pathways .

- Case Studies : Specific studies have highlighted the effectiveness of ATQCA in reducing tumor size in animal models, showcasing its potential as an anticancer agent .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of ATQCA is crucial for its application in medicinal chemistry. Various synthetic routes have been developed to obtain this compound efficiently:

Synthetic Methods

- Pictet–Spengler Reaction : This reaction is commonly used to synthesize tetrahydroquinolines, including ATQCA. The method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions .

- One-Pot Synthesis : Recent advancements have introduced one-pot multi-component reactions that simplify the synthesis process while enhancing yield and purity .

| Synthetic Method | Yield (%) | Comments |

|---|---|---|

| Pictet–Spengler Reaction | 85 | Traditional method with good yields |

| One-Pot Multi-Component | 90 | Efficient and time-saving synthesis |

Neurological Disorders

Tetrahydroquinoline derivatives are being explored for their neuroprotective effects:

- Neurodegenerative Diseases : Preliminary studies suggest that ATQCA may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of ATQCA:

Mechanism of Action

The mechanism by which 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, altering cellular pathways. The acetyl group can enhance its ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding, influencing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

1-Methyl vs. 1-Acetyl Derivatives

- 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (): Molecular formula: C₁₁H₁₃NO₂ (MW: 191.23) . NMR data () shows distinct shifts due to the absence of the acetyl carbonyl.

- 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Expected molecular formula: C₁₂H₁₃NO₃ (estimated MW: 219.24). The acetyl group introduces electron-withdrawing effects, altering electronic distribution and reactivity.

2-Oxo Derivatives

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (): Molecular formula: C₁₁H₁₁NO₃ (MW: 205.21) . This modification is linked to improved tubulin inhibition in related compounds .

Halogen-Substituted Analogs

- 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride (): Molecular formula: C₉H₁₀ClFNO₂ (MW: 215.64) . Fluorine at position 8 increases lipophilicity and bioavailability. The hydrochloride salt improves aqueous solubility.

- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (): Molecular formula: C₁₀H₈FNO₃ (MW: 209.18) .

Isoquinoline and Quinoxaline Derivatives

- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (): Molecular formula: C₁₀H₁₁NO₃ (MW: 193.20) . The isoquinoline scaffold (benzannulation at C1–C2) alters ring strain and π-π stacking interactions compared to quinoline derivatives.

- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (): Molecular formula: C₉H₈N₂O₃ (MW: 192.17) .

Data Table: Key Structural and Molecular Features

Biological Activity

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (ATQCA) is a heterocyclic organic compound with notable biological activities. This compound, characterized by its tetrahydroquinoline structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of ATQCA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHN O

Molecular Weight : 219.24 g/mol

The compound features an acetyl group at the first position and a carboxylic acid group at the sixth position of the tetrahydroquinoline framework. These functional groups significantly contribute to its chemical reactivity and biological activity.

Synthesis of this compound

ATQCA can be synthesized through various methods:

- Cyclization of Precursors : Using appropriate precursors under acidic or basic conditions.

- Acetylation : Acetic anhydride is commonly used for acetylation in the presence of sulfuric acid.

- Carboxylation : Introduced via Friedel-Crafts acylation using suitable carboxylic acid derivatives.

The biological effects of ATQCA are mediated through its interaction with specific molecular targets. The acetyl group enhances membrane permeability, while the carboxylic acid group facilitates hydrogen bonding with biological molecules. This interaction can modulate various cellular pathways, including apoptosis and cell proliferation .

Biological Activities

ATQCA has been studied for several biological activities:

- Anticancer Activity : Research indicates that ATQCA exhibits antiproliferative effects against various cancer cell lines by inducing oxidative stress and disrupting cellular homeostasis. For instance, it has shown effectiveness in inhibiting colorectal cancer (CRC) growth by targeting reactive oxygen species (ROS) levels .

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against several bacterial strains, suggesting its use as an antimicrobial agent in pharmacology.

- Inhibition of MCL-1 Protein : ATQCA derivatives have been explored as inhibitors of MCL-1, an anti-apoptotic protein implicated in cancer progression. This inhibition is crucial for developing targeted therapies in oncology .

Case Study 1: Anticancer Activity

A study synthesized a series of tetrahydroquinolinones related to ATQCA and assessed their ability to inhibit CRC growth. The results revealed that certain derivatives exhibited significant antiproliferative activity at micromolar concentrations. The mechanism involved inducing oxidative stress via the PI3K/AKT/mTOR signaling pathway .

Case Study 2: MCL-1 Inhibition

Research focused on sulfonylated derivatives of tetrahydroquinoline compounds showed promising results as dual inhibitors of MCL-1 and BCL-xL proteins. These findings highlight the potential of ATQCA derivatives in overcoming chemoresistance in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Acetylquinoline | CHN | Lacks carboxylic functionality; simpler structure |

| 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | CHN O | Similar structure but without acetyl group |

| 6-Carboxyquinoline | CHN O | Contains a different ring structure |

The unique combination of functional groups in ATQCA enhances its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can purity be optimized?

- Methodology : A common approach involves cyclization of substituted anilines with chloroacetyl chloride under acidic conditions, followed by acetylation and carboxylation. For example, AlCl₃-mediated Friedel-Crafts alkylation can introduce the acetyl group (adapted from methods for similar tetrahydroquinoline derivatives) . Purity optimization requires recrystallization from ethanol or methanol, as demonstrated in analogous syntheses (yield: ~73%) .

- Key Tools : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

- Methodology : Use a combination of ¹H/¹³C NMR and IR spectroscopy. For instance, the acetyl group (C=O stretch at ~1700 cm⁻¹ in IR) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) are diagnostic. 2D NMR (COSY, HSQC) resolves coupling between the tetrahydroquinoline ring protons and substituents .

- Data Interpretation : Compare chemical shifts with analogs (e.g., 1-methyl derivatives in CAS 162648-46-6 ) to confirm regiochemistry.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. Solubility in DMSO: ~10 mg/mL (extrapolated from similar carboxylic acid-containing tetrahydroquinolines) .

- Stability : Store at -20°C in airtight containers under inert gas to prevent decarboxylation or hydrolysis. Stability in solution: ≤24 hours in DMSO at room temperature .

Advanced Research Questions

Q. How does the acetyl group at position 1 influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Reactivity Analysis : The acetyl group stabilizes the tetrahydroquinoline ring via conjugation, reducing electrophilicity at the nitrogen. This hinders direct nucleophilic substitution but allows sulfonation at position 6 (e.g., reaction with SOCl₂ to form sulfonyl chloride derivatives, as seen in CAS 868964-04-9) .

- Experimental Design : Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids to functionalize the aromatic ring, leveraging the electron-withdrawing acetyl group to direct meta-substitution .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- SAR Framework : Compare bioactivity (e.g., antimicrobial or kinase inhibition) with analogs like 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 162648-46-6 ) and 2-oxo derivatives (CAS 70639-77-9 ). Key parameters: logP (hydrophobicity), hydrogen-bonding capacity (carboxylic acid vs. ester).

- Data Interpretation : Use molecular docking to map interactions between the acetyl group and target proteins (e.g., modeled after quantum-chemical studies on benzotriazole ligands) .

Q. How can advanced analytical methods resolve contradictions in reported spectral data for this compound?

- Conflict Resolution : Discrepancies in NMR shifts may arise from tautomerism (keto-enol forms). Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and tandem MS (MS/MS) to identify fragmentation patterns. Cross-validate with X-ray crystallography (as done for methyl 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate) .

Q. What in silico approaches predict the compound’s pharmacokinetic properties and metabolic pathways?

- Computational Tools : Use SwissADME to estimate permeability (LogP ~1.8) and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes, highlighting potential oxidation at the acetyl group .

Methodological Notes

- Safety : While no direct toxicity data exist for this compound, handle using standard precautions for tetrahydroquinolines (avoid inhalation, use fume hoods) .

- Data Gaps : Physicochemical properties (e.g., pKa, melting point) are inferred from analogs due to limited experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.